2-Amino-2-cyclohexylacetimidamide
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Overview
Description
2-Amino-2-cyclohexylacetimidamide is an organic compound with a unique structure that includes an amino group, a cyclohexyl group, and an imidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexylacetimidamide typically involves the reaction of cyclohexylamine with acetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclohexylacetimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-cyclohexylacetimidamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Amino-2-cyclohexylacetimidamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-2-cyclohexylacetimidamide include:
Cyclohexylamine: A simpler amine with a cyclohexyl group.
Acetamidine: An imidamide without the cyclohexyl group.
2-Amino-2-methylpropanimidamide: A structurally related compound with a methyl group instead of a cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl and imidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler or structurally different compounds .
Properties
Molecular Formula |
C8H17N3 |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2-cyclohexylethanimidamide |
InChI |
InChI=1S/C8H17N3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H3,10,11) |
InChI Key |
YAVPNYKUSJYSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(=N)N)N |
Origin of Product |
United States |
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